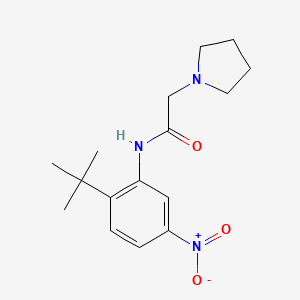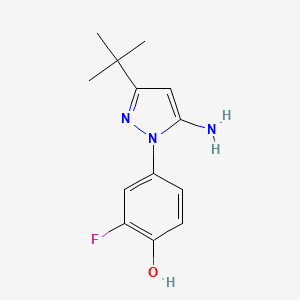![molecular formula C32H65NO3 B15359189 Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 180207-63-0](/img/structure/B15359189.png)
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the class of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- typically involves the reaction of myristic acid with sphinganine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves large-scale chemical synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sphingolipids and glycolipids.
Biology: It plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in diseases related to lipid metabolism and cell signaling.
Industry: It is used in the development of cosmetic and pharmaceutical products due to its beneficial properties on skin and cell health.
Mécanisme D'action
The mechanism by which Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- exerts its effects involves its interaction with cell membrane components and signaling pathways. It may act as a precursor to bioactive lipids that modulate cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include sphingosine kinase and ceramide synthase, which are crucial in sphingolipid metabolism.
Comparaison Avec Des Composés Similaires
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is compared with other similar compounds such as:
Ceramide: A central molecule in sphingolipid metabolism.
Sphingosine: A bioactive lipid derived from ceramide.
Sphingomyelin: A major component of cell membranes.
Uniqueness: Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is unique in its structure and function, particularly in its role as a precursor to bioactive lipids and its involvement in cell signaling pathways.
Propriétés
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)tetradecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSZXVRDXQARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400346 |
Source


|
| Record name | Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-63-0 |
Source


|
| Record name | Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)
![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)






![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
